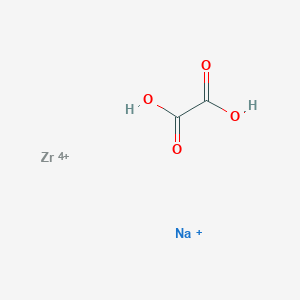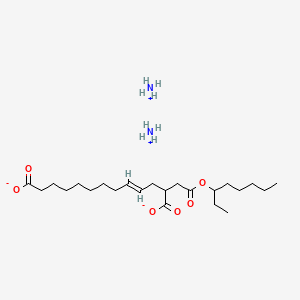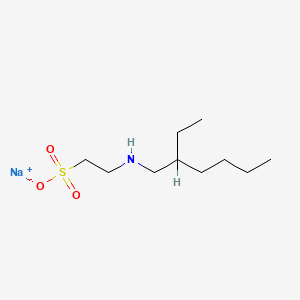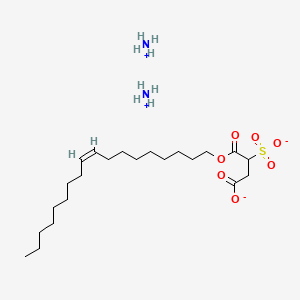
Thiosulfuric acid, monobenzyl ester, potassium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thiosulfuric acid, monobenzyl ester, potassium salt is a chemical compound that belongs to the family of thiosulfuric acid derivatives. It is known for its unique chemical properties and potential applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of a thiosulfuric acid moiety esterified with a benzyl group and neutralized with a potassium ion.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of thiosulfuric acid, monobenzyl ester, potassium salt typically involves the reaction of thiosulfuric acid with benzyl alcohol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired ester. The general reaction can be represented as follows:
H2S2O3+C6H5CH2OH→C6H5CH2S2O3H+H2O
The resulting ester is then neutralized with potassium hydroxide to form the potassium salt:
C6H5CH2S2O3H+KOH→C6H5CH2S2O3K+H2O
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The reaction is typically carried out in large reactors with precise temperature and pressure control.
Analyse Chemischer Reaktionen
Types of Reactions
Thiosulfuric acid, monobenzyl ester, potassium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: It can be reduced to form thiol derivatives.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts such as palladium or platinum.
Major Products
Oxidation: Sulfonic acid derivatives.
Reduction: Thiol derivatives.
Substitution: Various substituted thiosulfuric acid esters.
Wissenschaftliche Forschungsanwendungen
Thiosulfuric acid, monobenzyl ester, potassium salt has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other thiosulfuric acid derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, such as in the treatment of certain diseases.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
Wirkmechanismus
The mechanism of action of thiosulfuric acid, monobenzyl ester, potassium salt involves its interaction with specific molecular targets. The compound can act as a sulfur donor, participating in redox reactions and influencing cellular pathways. Its effects are mediated through the modulation of enzyme activities and the alteration of cellular redox states.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Thiosulfuric acid, sodium salt
- Thiosulfuric acid, ammonium salt
- Thiosulfuric acid, lithium salt
Uniqueness
Thiosulfuric acid, monobenzyl ester, potassium salt is unique due to the presence of the benzyl ester group, which imparts distinct chemical properties and potential applications. Compared to other thiosulfuric acid salts, it offers unique reactivity and potential for use in specialized applications.
Eigenschaften
CAS-Nummer |
26264-34-6 |
|---|---|
Molekularformel |
C7H7KO3S2 |
Molekulargewicht |
242.4 g/mol |
IUPAC-Name |
potassium;oxido-oxo-phenylmethoxy-sulfanylidene-λ6-sulfane |
InChI |
InChI=1S/C7H8O3S2.K/c8-12(9,11)10-6-7-4-2-1-3-5-7;/h1-5H,6H2,(H,8,9,11);/q;+1/p-1 |
InChI-Schlüssel |
NZEJCMLETQTQGX-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC=C(C=C1)COS(=O)(=S)[O-].[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















